molecular formula C11H18O B12523723 5,5-Dimethyl-2-(prop-1-en-2-yl)cyclohexan-1-one CAS No. 832721-63-8

5,5-Dimethyl-2-(prop-1-en-2-yl)cyclohexan-1-one

Cat. No.: B12523723
CAS No.: 832721-63-8
M. Wt: 166.26 g/mol
InChI Key: WGFDFRQLKHHKTI-UHFFFAOYSA-N
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Description

5,5-Dimethyl-2-(prop-1-en-2-yl)cyclohexan-1-one is an organic compound with the molecular formula C10H16O It is a cyclohexanone derivative characterized by the presence of two methyl groups and a prop-1-en-2-yl group attached to the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-2-(prop-1-en-2-yl)cyclohexan-1-one can be achieved through several methods. One common approach involves the alkylation of cyclohexanone with isopropenyl bromide in the presence of a strong base such as potassium tert-butoxide. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. Catalysts such as palladium or nickel may be employed to facilitate the reaction, and advanced purification techniques like distillation and crystallization are used to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-2-(prop-1-en-2-yl)cyclohexan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the prop-1-en-2-yl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a strong base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Carboxylic acids or diketones.

    Reduction: Alcohols.

    Substitution: Various substituted cyclohexanones depending on the nucleophile used.

Scientific Research Applications

5,5-Dimethyl-2-(prop-1-en-2-yl)cyclohexan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a starting material for the preparation of various derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-2-(prop-1-en-2-yl)cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate enzyme activity, bind to receptors, or alter cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and identify the primary targets involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,5-Dimethyl-2-(prop-1-en-2-yl)cyclohexan-1-one is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties

Properties

CAS No.

832721-63-8

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

IUPAC Name

5,5-dimethyl-2-prop-1-en-2-ylcyclohexan-1-one

InChI

InChI=1S/C11H18O/c1-8(2)9-5-6-11(3,4)7-10(9)12/h9H,1,5-7H2,2-4H3

InChI Key

WGFDFRQLKHHKTI-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1CCC(CC1=O)(C)C

Origin of Product

United States

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